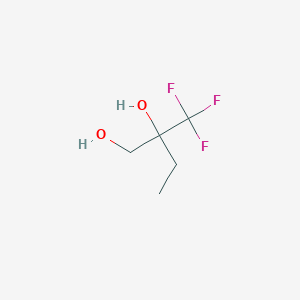
2-(Trifluoromethyl)butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)butane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a butane-1,2-diol backbone. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of butane-1,2-diol using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . This reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)butane-1,2-diol may involve the large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents, such as TMSCF3, can contribute to the cost-effectiveness of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)butane-1,2-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)butane-1,2-diol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1,2-Butanediol: A non-fluorinated analog with similar structural features but different chemical properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated diol with distinct reactivity and applications.
Uniqueness: 2-(Trifluoromethyl)butane-1,2-diol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .
Propiedades
Fórmula molecular |
C5H9F3O2 |
|---|---|
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)butane-1,2-diol |
InChI |
InChI=1S/C5H9F3O2/c1-2-4(10,3-9)5(6,7)8/h9-10H,2-3H2,1H3 |
Clave InChI |
QTBXTDMMYUHIFV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane](/img/structure/B13365242.png)
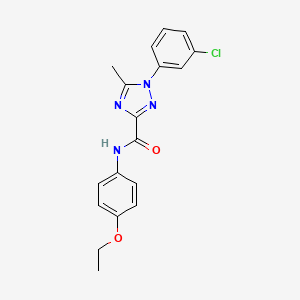
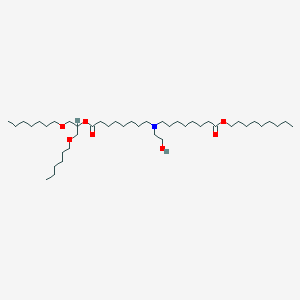
![7-benzyl-2-[(2-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13365263.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365280.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365290.png)
![2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)
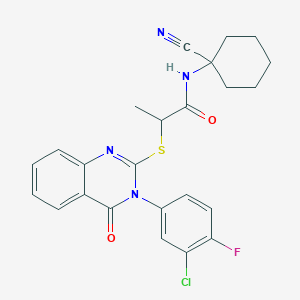
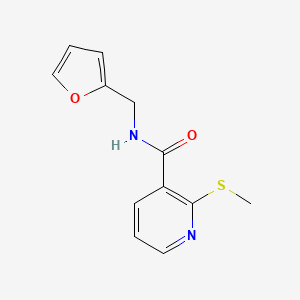
![Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13365300.png)
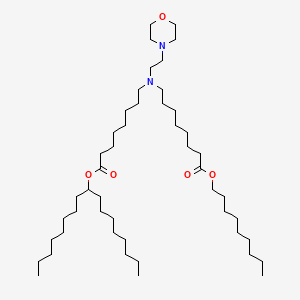
![N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)
